H-Asp-AMC
Overview
Description
H-Asp-AMC, also known as H-Aspartic acid-7-amido-4-methylcoumarin, is an amino acid derivative and a fluorescent dye. It is commonly used in biochemical assays due to its ability to emit fluorescence upon enzymatic cleavage. This property makes it a valuable tool in various scientific research applications, particularly in the study of enzyme activities and protein interactions .
Mechanism of Action
Target of Action
H-Asp-AMC is a fluorescent dye and an amino acid derivative . It is primarily used in biochemical assays to measure the activity of certain enzymes, particularly proteases . The primary targets of this compound are these enzymes, such as cathepsins B and L .
Mode of Action
This compound works by acting as a substrate for the target enzymes. The enzymes cleave the compound, separating the AMC (7-amino-4-methylcoumarin) moiety. This cleavage results in the release of fluorescence, which can be measured . The intensity of the fluorescence is directly proportional to the enzymatic activity.
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the target enzymes. For instance, cathepsins B and L, which are lysosomal proteases, play roles in protein degradation and turnover, apoptosis, and other cellular processes . By measuring the activity of these enzymes with this compound, we can gain insights into these biochemical pathways.
Result of Action
The cleavage of this compound by target enzymes results in the release of fluorescence. This allows researchers to measure the activity of the enzymes, providing valuable information about biochemical processes in the sample being studied .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH and temperature of the assay can affect enzyme activity and thus the fluorescence generated. Additionally, the presence of other substances that can interfere with the fluorescence measurement or inhibit the enzymes can also impact the efficacy of this compound .
Biochemical Analysis
Biochemical Properties
H-Asp-AMC plays a significant role in biochemical reactions. It is used as a substrate in the study of enzyme activities . The compound interacts with enzymes such as aspartyl aminopeptidase (DNPEP) and is involved in the hydrolysis of angiotensin II .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role as a substrate in enzymatic reactions. It influences cell function by participating in the regulation of angiotensin signaling and endosome trafficking .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with enzymes. It is involved in the catalysis of biochemical reactions, particularly those involving DNPEP . The compound may also influence gene expression and cellular metabolism through its role in these reactions.
Metabolic Pathways
This compound is involved in metabolic pathways related to the regulation of angiotensin signaling . It interacts with enzymes such as DNPEP and may influence metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Asp-AMC typically involves the condensation of aspartic acid with 7-amido-4-methylcoumarin. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of protecting groups to prevent unwanted side reactions and to increase the yield of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high purity and yield. The reaction conditions are optimized to minimize the formation of by-products and to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Asp-AMC undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of this compound by specific enzymes results in the release of 7-amido-4-methylcoumarin, which emits fluorescence. This reaction is commonly used in biochemical assays to measure enzyme activity .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of specific enzymes, such as caspases or aminopeptidases, under physiological conditions. The reaction is carried out in buffered solutions to maintain the pH and to ensure the stability of the enzymes and the substrate .
Major Products Formed
The major product formed from the hydrolysis of this compound is 7-amido-4-methylcoumarin, which is a fluorescent compound. This product is used as a marker to measure the activity of the enzymes involved in the reaction .
Scientific Research Applications
H-Asp-AMC is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Biochemistry: Used in enzyme assays to measure the activity of proteases and other enzymes.
Molecular Biology: Employed in the study of protein-protein interactions and the identification of enzyme inhibitors.
Medicine: Utilized in diagnostic assays to detect enzyme deficiencies and to monitor disease progression.
Industry: Applied in the development of new drugs and in the quality control of pharmaceutical products
Comparison with Similar Compounds
H-Asp-AMC is unique due to its specific structure and fluorescent properties. Similar compounds include:
Ac-Asp-Glu-Val-Asp-AMC: Another fluorescent substrate used in enzyme assays, particularly for caspase activity.
Z-Arg-Arg-AMC: A substrate used to measure the activity of cathepsin B.
Z-Phe-Arg-AMC: A substrate used to measure the activity of cathepsin L
These compounds share similar applications but differ in their specific enzyme targets and the conditions required for their reactions.
Properties
IUPAC Name |
(3S)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-7-4-13(19)21-11-5-8(2-3-9(7)11)16-14(20)10(15)6-12(17)18/h2-5,10H,6,15H2,1H3,(H,16,20)(H,17,18)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGPGZSFBVEQMU-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10955279 | |
Record name | 3-Amino-4-hydroxy-4-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10955279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
336616-48-9 | |
Record name | 3-Amino-4-hydroxy-4-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10955279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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